Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate
CAS No.:
Cat. No.: VC15929458
Molecular Formula: C12H12ClNO2
Molecular Weight: 237.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H12ClNO2 |
|---|---|
| Molecular Weight | 237.68 g/mol |
| IUPAC Name | methyl 2-(6-chloro-1-methylindol-3-yl)acetate |
| Standard InChI | InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3 |
| Standard InChI Key | UINGNMLITCBLFD-UHFFFAOYSA-N |
| Canonical SMILES | CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate features a chloro-substituted indole scaffold with a methyl group at the 1-position and an acetate moiety at the 2-position. Key structural attributes include:
The indole nucleus’s planar structure facilitates π-π stacking interactions with biological targets, while the chloro and methyl groups enhance lipophilicity, potentially improving membrane permeability.
Synthesis and Manufacturing
General Synthetic Strategies
While explicit protocols for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate are scarce, analogous indole derivatives are typically synthesized via:
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Fischer Indole Synthesis: Cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.
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Functionalization of Preformed Indoles: Electrophilic substitution at the 3-position of 6-chloro-1-methylindole, followed by esterification .
A plausible route involves:
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Chlorination of 1-methylindole at the 6-position using POCl₃ or N-chlorosuccinimide.
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Acetylation at the 3-position via Friedel-Crafts alkylation with methyl chloroacetate.
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Purification via column chromatography or recrystallization .
Industrial-Scale Challenges
Synthesizing chloroindole derivatives faces hurdles such as:
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Dimerization/Oligomerization: Reactive intermediates like (indolyl)methyl halides tend to polymerize, necessitating low temperatures (-20°C) or microflow reactors to suppress side reactions.
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Regioselectivity: Ensuring chloro-substitution at the 6-position requires careful control of reaction conditions (e.g., solvent polarity, catalysts) .
| Compound | HeLa IC₅₀ (μM) | MCF-7 IC₅₀ (μM) | HT-29 IC₅₀ (μM) | Source |
|---|---|---|---|---|
| 7d (Cl-substituted analog) | 0.52 | 0.34 | 0.86 | |
| CA-4 (Combretastatin A-4) | 0.003 | 0.002 | 0.005 |
Mechanistically, these analogs inhibit tubulin polymerization, arresting cell cycle progression at the G2/M phase and inducing apoptosis . The chloro and methoxy groups enhance binding to tubulin’s colchicine site, suggesting similar potential for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate .
Antimicrobial and Anti-inflammatory Effects
Indole derivatives broadly exhibit:
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Antibacterial Activity: Disruption of bacterial cell membranes via lipophilic interactions.
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Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways, reducing cytokine production.
Applications in Drug Discovery
Intermediate for Anticancer Agents
This compound serves as a key intermediate in synthesizing tubulin inhibitors like 7d, which showed nanomolar efficacy against cervical (HeLa), breast (MCF-7), and colon (HT-29) cancers . Modifications at the 3-position (e.g., substituting acetate with pyrazole or triazole) enhance potency and selectivity .
Prodrug Development
The methyl ester group allows for prodrug strategies, where enzymatic hydrolysis in vivo releases the active carboxylic acid (2-(6-chloro-1-methyl-1H-indol-3-yl)acetic acid) . This improves oral bioavailability by increasing lipophilicity .
Challenges and Future Directions
Synthetic Optimization
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Scalability: Transitioning from batch to continuous flow reactors could mitigate intermediate instability.
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Green Chemistry: Exploring biocatalysts (e.g., lipases for esterification) may reduce reliance on toxic solvents.
Pharmacological Studies
Priority research areas include:
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In Vitro Screening: Testing against cancer cell lines and microbial pathogens.
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Mechanistic Studies: Elucidating interactions with tubulin, kinases, or inflammatory mediators.
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ADMET Profiling: Assessing absorption, distribution, metabolism, excretion, and toxicity.
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